

potential off-target effects of TL02-59 in kinase assays

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Technical Support Center: TL02-59 Kinase Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using **TL02-59** in kinase assays. The information addresses potential off-target effects and provides clarity on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is the primary kinase target of TL02-59?

TL02-59 is a highly potent and selective inhibitor of the myeloid Src-family kinase, Fgr. In vitro kinase assays have demonstrated picomolar potency against Fgr.[1][2][3][4][5]

Q2: Are there known off-target effects of **TL02-59** on other kinases?

Yes, while **TL02-59** is highly selective for Fgr, it has shown activity against other kinases, particularly within the Src family. The most significant off-target activities are against Lyn and Hck.[3][5][6] It also shows inhibitory activity against Fes, Syk, and Flt3 at higher concentrations. [1] A kinome-wide scan at a 1 μ M concentration identified 23 potential kinase targets out of 456 tested.[1]

Q3: I am observing inhibition of a kinase that is not Fgr in my assay. Could this be an off-target effect of **TL02-59**?







It is possible. Depending on the concentration of **TL02-59** used and the specific kinase, the observed inhibition could be an off-target effect. Refer to the table below for a summary of known off-target activities. If your kinase of interest is not listed, it is advisable to perform a dose-response experiment to determine the IC50 of **TL02-59** against that specific kinase to confirm if it is a relevant off-target.

Q4: How does the off-target profile of TL02-59 affect its use in cell-based assays?

In cellular contexts, such as AML cell lines, the potent inhibition of Fgr is a primary mechanism of action.[1] However, the off-target effects on other kinases like Lyn and Hck, which are also implicated in AML signaling, may contribute to the overall cellular phenotype observed.[2][7] Researchers should consider the expression levels of these off-target kinases in their specific cellular model.

Q5: Where can I find a detailed protocol for a kinase assay with **TL02-59**?

While a highly detailed, step-by-step protocol for the specific assays used to characterize **TL02-59** is not fully available in the public domain, the in vitro kinase assays were performed using the Z'LYTE™ assay platform with the ATP concentration set to the K_m value for each respective kinase.[1] A general protocol for an in vitro Src family kinase assay is provided in the "Experimental Protocols" section below.

Data Presentation: TL02-59 Kinase Inhibition Profile

The following table summarizes the known inhibitory activities of **TL02-59** against its primary target and key off-target kinases.



Kinase Target	Family	IC50 (nM)	Notes
Fgr	Src Family	0.03	Primary Target.[1][3] [4][5][6]
Lyn	Src Family	0.10	Significant off-target. [1][3][5][6]
Hck	Src Family	160	Off-target.[1][3][5][6]
Fes	Fes Family	150 - 400	Off-target at higher concentrations.
Syk	Syk Family	150 - 400	Off-target at higher concentrations.
Flt3 (WT and ITD)	Receptor Tyrosine Kinase	150 - 400	Off-target at higher concentrations.[1]

Troubleshooting Guide



Issue	Potential Cause	Recommended Action
Unexpectedly high inhibition of a non-target kinase.	1. The kinase may be a previously uncharacterized off-target of TL02-59. 2. High concentration of TL02-59 used in the assay.	1. Perform a dose-response experiment to determine the IC50 value for your kinase of interest. 2. Titrate TL02-59 to a concentration that is selective for Fgr, if desired for your experimental goals.
Variability in IC50 values between experiments.	1. Inconsistent assay conditions (e.g., ATP concentration, incubation time). 2. Degradation of TL02-59.	1. Ensure consistent experimental parameters, especially the ATP concentration relative to its K _m for the kinase. 2. Prepare fresh stock solutions of TL02-59 in a suitable solvent like DMSO and store them properly.
No inhibition observed where expected.	1. Inactive kinase enzyme. 2. Incorrect assay setup. 3. TL02- 59 degradation.	1. Verify the activity of your kinase with a known inhibitor or by autophosphorylation assay. 2. Double-check all reagent concentrations and the assay protocol. 3. Use a fresh aliquot of TL02-59.

Experimental Protocols General Protocol for an In Vitro Src Family Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of **TL02-59** against Src family kinases. Specific conditions may need to be optimized for individual kinases.

Materials:

- Recombinant active Src family kinase (e.g., Fgr, Lyn, Hck)
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)



- ATP solution
- Peptide substrate (specific for the kinase of interest)
- TL02-59 stock solution (in DMSO)
- ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
- Microplate reader

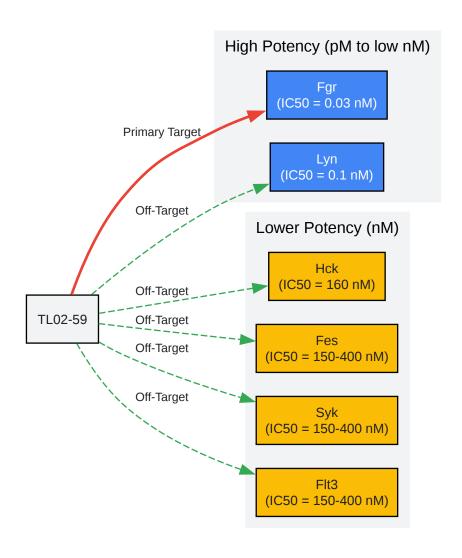
Procedure:

- Prepare Kinase Solution: Dilute the recombinant kinase in kinase buffer to the desired concentration.
- Prepare TL02-59 Dilutions: Perform a serial dilution of the TL02-59 stock solution in kinase buffer to achieve a range of desired concentrations for the dose-response curve.
- Kinase Reaction:
 - Add the kinase solution to the wells of a microplate.
 - Add the diluted TL02-59 or vehicle (DMSO) to the respective wells.
 - Incubate for 10-15 minutes at room temperature.
 - Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should ideally be at the K_m for the specific kinase.
 - Incubate for the desired period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
- Detection:
 - Stop the kinase reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
- Data Analysis:



- Measure the luminescence using a microplate reader.
- Plot the luminescence signal against the logarithm of the TL02-59 concentration.
- Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

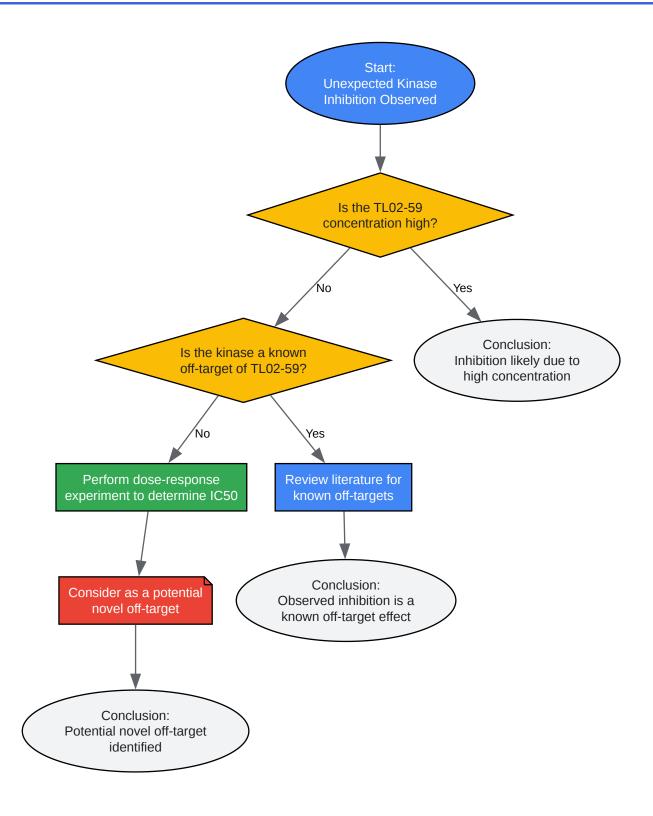
Visualizations



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Caption: Kinase selectivity profile of TL02-59.

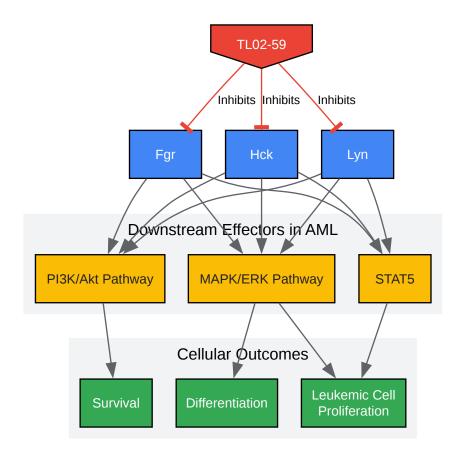




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Caption: Troubleshooting workflow for unexpected kinase inhibition.





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Caption: Simplified signaling of Fgr, Lyn, and Hck in AML.

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